ピリドマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

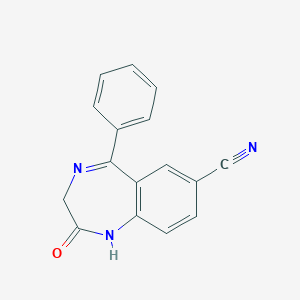

Pyridomycin is a natural product with potent antimycobacterial activity, specifically targeting Mycobacterium tuberculosis. It is a cyclodepsipeptide produced by certain Streptomyces species. Pyridomycin has garnered significant attention due to its ability to inhibit the InhA enoyl reductase enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

科学的研究の応用

Pyridomycin has several scientific research applications, including:

Chemistry: Pyridomycin serves as a model compound for studying cyclodepsipeptides and their biosynthesis.

Biology: It is used to investigate the mechanisms of antimycobacterial activity and resistance.

作用機序

Target of Action

Pyridomycin’s primary target is the InhA enoyl reductase of Mycobacterium tuberculosis . InhA is a crucial enzyme involved in the synthesis of mycolic acids, which are key protective components of the M. tuberculosis cell wall .

Mode of Action

Pyridomycin inhibits InhA by acting as a direct competitive inhibitor of the NADH-binding site . This unique ability allows pyridomycin to block both the NADH cofactor and lipid substrate-binding pockets of InhA . This is a first-of-a-kind binding mode that discloses a new means of InhA inhibition .

Biochemical Pathways

The ring structure of pyridomycin is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system . A protein named Pyr2, which belongs to the short-chain dehydrogenase/reductase (SDR) family, functions as a 3-oxoacyl ACP reductase in the pyridomycin pathway . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .

Result of Action

Pyridomycin’s inhibition of InhA results in the disruption of mycolic acid synthesis in M. tuberculosis . This disruption is detrimental to the bacterium as mycolic acids are key protective components of its cell wall . Importantly, pyridomycin is active against many of the drug-resistant types of M. tuberculosis that no longer respond to treatment with the front-line drug isoniazid .

生化学分析

Biochemical Properties

Pyridomycin specifically inhibits the InhA enoyl reductase of Mycobacterium tuberculosis . The enolic acid moiety in the pyridomycin core system is an important pharmacophoric group, and the natural configuration of the C-10 hydroxyl contributes to the bioactivity of pyridomycin . The ring structure of pyridomycin is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system .

Cellular Effects

Pyridomycin has potent antimycobacterial activity, specifically inhibiting the InhA enoyl reductase of Mycobacterium tuberculosis . This inhibition affects the cellular processes of Mycobacterium tuberculosis, leading to its antimycobacterial activity .

Molecular Mechanism

The molecular mechanism of Pyridomycin involves the inhibition of the InhA enoyl reductase of Mycobacterium tuberculosis . The short-chain dehydrogenase/reductase (SDR) family protein Pyr2 functions as a 3-oxoacyl acyl carrier protein (ACP) reductase in the pyridomycin pathway . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .

Metabolic Pathways

Pyridomycin is involved in the pyridomycin pathway, where the SDR family protein Pyr2 functions as a 3-oxoacyl ACP reductase

準備方法

Synthetic Routes and Reaction Conditions: Pyridomycin is biosynthesized through a hybrid system involving nonribosomal peptide synthetase and polyketide synthase. The ring structure of pyridomycin is generated by this hybrid system, specifically involving the enzymes PyrE, PyrF, and PyrG . The biosynthetic pathway also includes the short-chain dehydrogenase/reductase family protein Pyr2, which functions as a 3-oxoacyl acyl carrier protein reductase .

Industrial Production Methods: Industrial production of pyridomycin involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate pyridomycin. Specific details on large-scale industrial production methods are limited in the literature.

化学反応の分析

Types of Reactions: Pyridomycin undergoes various chemical reactions, including:

Oxidation: Pyridomycin can be oxidized to form different analogues.

Reduction: The enolic acid moiety in pyridomycin can be reduced to form hydroxyl derivatives.

Substitution: Functional groups in pyridomycin can be substituted to create derivatives with varying bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed:

Oxidation Products: Pyridomycin analogues with altered functional groups.

Reduction Products: Hydroxyl derivatives of pyridomycin.

Substitution Products: Derivatives with substituted functional groups, potentially enhancing bioactivity.

類似化合物との比較

Pyridomycin is unique in its dual inhibition of the NADH and lipid substrate-binding pockets of InhA. Similar compounds include:

Isoniazid: A well-known antituberculosis drug that also targets InhA but requires activation by the bacterial enzyme KatG.

Ethionamide: Another antituberculosis drug that targets InhA but has a different activation mechanism.

Alkyl Diphenyl Ethers: Compounds that inhibit the lipid-binding site of InhA.

Pyridomycin’s ability to inhibit both binding pockets makes it a promising candidate for overcoming drug resistance in tuberculosis treatment.

特性

CAS番号 |

18791-21-4 |

|---|---|

分子式 |

C27H32N4O8 |

分子量 |

540.6 g/mol |

IUPAC名 |

N-[(2Z)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14- |

InChIキー |

WHIKSLGSXKIHCA-UCQKPKSFSA-N |

SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

異性体SMILES |

CC/C(=C\1/C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |

正規SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

外観 |

Assay:≥95%A pink residue |

同義語 |

Erizomycin; NSC 246134 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyridomycin specifically targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [, ]. This enzyme is crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. By competitively inhibiting NADH binding to InhA, Pyridomycin disrupts mycolic acid synthesis, ultimately leading to bacterial cell death [, , ]. Interestingly, Pyridomycin displays a unique binding mode by simultaneously occupying both the NADH and substrate-binding pockets of InhA [, ]. This dual-binding characteristic distinguishes it from other InhA inhibitors, such as isoniazid, and could potentially contribute to its efficacy against isoniazid-resistant strains [].

A: Pyridomycin is a cyclodepsipeptide characterized by the presence of rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [, ]. Its structure was elucidated through chemical degradation studies, including ozonolysis and hydrolysis under various conditions, and ultimately confirmed by X-ray crystallography of its dihydrobromide salt []. The molecular formula of Pyridomycin is C27H32N4O8 and its molecular weight is 540.57 g/mol. Detailed spectroscopic data can be found in the literature describing its isolation and structural characterization [].

A: The biosynthetic pathway of Pyridomycin has been elucidated through the identification and characterization of its gene cluster in Streptomyces pyridomyceticus [, ]. This cluster comprises genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes responsible for assembling the unique structural features of Pyridomycin. Of particular interest is the presence of an unusual NRPS module, PyrG, containing two tandem adenylation domains and a PKS-type ketoreductase domain []. Notably, the discovery of Pyridomycin B, a new analog accumulating in a pyr2 gene-inactivated mutant, highlighted the role of Pyr2 as a trans-acting ketoreductase in forming the C-10 hydroxyl group and the enolic acid moiety []. These findings contribute to our understanding of Pyridomycin biosynthesis and provide a basis for generating new analogs through genetic engineering.

ANone: While Pyridomycin exhibits potent antimycobacterial activity and a unique mechanism of action, several challenges need to be addressed before it can be considered a viable drug candidate:

- Improving pharmacokinetic properties: Further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile [].

- Enhancing in vivo efficacy: Although effective in vitro, Pyridomycin’s in vivo efficacy requires further investigation []. Development of suitable animal models and exploration of drug delivery systems could help improve its therapeutic potential.

- Addressing potential toxicity: Thorough toxicological studies are crucial to assess the safety profile of Pyridomycin and its analogs [].

ANone: The search for new anti-tuberculosis drugs targeting InhA encompasses various strategies, including:

A: Pyridomycin was first isolated in 1953 by Maeda and colleagues from a Streptomyces strain [, ]. It demonstrated in vitro activity against M. tuberculosis, but its in vivo efficacy was limited [, ]. Despite early interest, research on Pyridomycin waned due to challenges in its isolation, purification, and in vivo activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。